molecular formula C49H48N2O4 B321179 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE

2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE

Cat. No.: B321179
M. Wt: 728.9 g/mol
InChI Key: WVYZNTCIEPPHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and tert-butyl groups can be oxidized under strong oxidative conditions.

    Reduction: The amide and aromatic nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C49H48N2O4

Molecular Weight

728.9 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-[9-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide

InChI

InChI=1S/C49H48N2O4/c1-47(2,3)33-19-27-39(28-20-33)54-31-45(52)50-37-23-15-35(16-24-37)49(43-13-9-7-11-41(43)42-12-8-10-14-44(42)49)36-17-25-38(26-18-36)51-46(53)32-55-40-29-21-34(22-30-40)48(4,5)6/h7-30H,31-32H2,1-6H3,(H,50,52)(H,51,53)

InChI Key

WVYZNTCIEPPHLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)C(C)(C)C

Origin of Product

United States

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